molecular formula C9H9N3 B14767522 3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine

3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B14767522
M. Wt: 159.19 g/mol
InChI Key: NHYAXZPQQFFGJQ-UHFFFAOYSA-N
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Description

3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a methyl group at the 3-position and a vinyl group at the 5-position makes this compound unique and of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with suitable aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the pyrazolopyridine core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The methyl and vinyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) followed by nucleophilic substitution.

Major Products:

Scientific Research Applications

3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Lacks the methyl and vinyl groups but shares the core structure.

    3-Methyl-1H-pyrazolo[3,4-b]pyridine: Similar but without the vinyl group.

    5-Vinyl-1H-pyrazolo[3,4-b]pyridine: Similar but without the methyl group.

Uniqueness: The presence of both the methyl and vinyl groups in 3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine enhances its chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

5-ethenyl-3-methyl-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C9H9N3/c1-3-7-4-8-6(2)11-12-9(8)10-5-7/h3-5H,1H2,2H3,(H,10,11,12)

InChI Key

NHYAXZPQQFFGJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)C=C

Origin of Product

United States

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